molecular formula C15H10ClF3O2 B1439937 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 632366-17-7

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

Cat. No.: B1439937
CAS No.: 632366-17-7
M. Wt: 314.68 g/mol
InChI Key: ZNLHSZYAMXBJPR-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether and a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The general reaction scheme is as follows:

4-Hydroxybenzoyl chloride+3-(Trifluoromethyl)benzyl chlorideBase4-[3-(Trifluoromethyl)benzyl]oxybenzoyl chloride\text{4-Hydroxybenzoyl chloride} + \text{3-(Trifluoromethyl)benzyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Hydroxybenzoyl chloride+3-(Trifluoromethyl)benzyl chlorideBase​4-[3-(Trifluoromethyl)benzyl]oxybenzoyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also enhance reaction rates and yields.

Types of Reactions:

    Substitution Reactions: The benzoyl chloride group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. The reaction is typically catalyzed by palladium and requires a base such as potassium carbonate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, and a base like potassium carbonate.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Materials Science: Utilized in the preparation of advanced materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and resulting in the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the benzyl ether group.

    3-(Trifluoromethyl)benzyl chloride: Similar in structure but lacks the benzoyl chloride group.

Uniqueness: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is unique due to the combination of the trifluoromethyl group, benzyl ether, and benzoyl chloride moieties, which confer distinct reactivity and stability properties compared to its similar compounds.

This compound’s unique structure and reactivity make it a valuable intermediate in various chemical syntheses and applications in scientific research.

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-14(20)11-4-6-13(7-5-11)21-9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHSZYAMXBJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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